molecular formula C12H15ClN2 B13708428 2-Amino-3,6,8-trimethylquinoline hydrochloride CAS No. 1170570-75-8

2-Amino-3,6,8-trimethylquinoline hydrochloride

Cat. No.: B13708428
CAS No.: 1170570-75-8
M. Wt: 222.71 g/mol
InChI Key: PRTFAKXNXKIBFG-UHFFFAOYSA-N
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Description

2-Amino-3,6,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN2 and a molecular weight of 222.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6,8-trimethylquinoline hydrochloride typically involves the reaction of 3,6,8-trimethylquinoline with an amination reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,6,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives and amine compounds .

Scientific Research Applications

2-Amino-3,6,8-trimethylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,6,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Aminoquinoline
  • 3,6-Dimethylquinoline
  • 8-Methylquinoline

Comparison: Compared to these similar compounds, 2-Amino-3,6,8-trimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1170570-75-8

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

3,6,8-trimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-7-4-8(2)11-10(5-7)6-9(3)12(13)14-11;/h4-6H,1-3H3,(H2,13,14);1H

InChI Key

PRTFAKXNXKIBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)N)C)C.Cl

Origin of Product

United States

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